1-(4-Methyl-1,2,5-oxadiazol-3-yl)piperazine hydrochloride is a chemical compound that belongs to the class of oxadiazoles and piperazines. These classes of compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This compound is characterized by its unique structure, which combines a piperazine moiety with an oxadiazole ring.
The compound is classified under heterocyclic compounds due to the presence of nitrogen and oxygen in its ring structures. It can be sourced from various chemical databases and research articles that explore its synthesis and applications in medicinal chemistry. The International Union of Pure and Applied Chemistry name for this compound reflects its detailed molecular structure.
The synthesis of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)piperazine hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of piperazine with appropriate oxadiazole precursors.
The molecular formula for 1-(4-Methyl-1,2,5-oxadiazol-3-yl)piperazine hydrochloride is . The compound features a piperazine ring connected to a 4-methyl-1,2,5-oxadiazole moiety.
Key structural data includes:
The compound can participate in various chemical reactions typical for both piperazines and oxadiazoles. These may include:
Reactions are often carried out under specific conditions (temperature, pressure) to ensure high selectivity and yield.
The mechanism of action for 1-(4-Methyl-1,2,5-oxadiazol-3-yl)piperazine hydrochloride likely involves interaction with biological targets such as enzymes or receptors relevant to its pharmacological effects.
Research indicates that compounds in this class may modulate various biochemical pathways involved in inflammation or cellular proliferation, potentially leading to therapeutic effects.
1-(4-Methyl-1,2,5-oxadiazol-3-yl)piperazine hydrochloride has potential applications in:
This compound exemplifies the importance of heterocyclic chemistry in developing therapeutically relevant molecules with diverse biological activities. Further research may unveil additional applications and enhance our understanding of its pharmacological potential.
The strategic integration of nitrogen-containing heterocycles represents a cornerstone of modern drug design, with oxadiazole-piperazine hybrids emerging as privileged architectures in targeting multifactorial diseases. These molecular frameworks combine the metabolic stability of 1,2,5-oxadiazoles with the conformational flexibility and pharmacokinetic enhancement conferred by piperazine rings. The specific compound 1-(4-Methyl-1,2,5-oxadiazol-3-yl)piperazine hydrochloride exemplifies this approach, incorporating a methyl-substituted furazan (1,2,5-oxadiazole) core directly tethered to a piperazine scaffold. This configuration creates a protonatable nitrogen center that facilitates salt formation, enhancing crystallinity and aqueous solubility—critical factors for drug bioavailability. The structural duality of such hybrids enables simultaneous engagement with complementary biological targets, positioning them as versatile templates in the development of therapeutics for neurological disorders, infectious diseases, and oncology.
The 1,2,5-oxadiazole heterocycle (furazan) was first synthesized in 1884 by Tiemann and Krüger through dehydration of dioximes, though its therapeutic potential remained unexplored for nearly a century [3] [6]. Unlike its 1,2,4- and 1,3,4-oxadiazole isomers, the 1,2,5-variant exhibits reduced aromaticity, behaving more like a conjugated diene system in electronic character. This property enhances its reactivity toward nucleophilic additions while maintaining sufficient stability for pharmaceutical application [6]. The 1980s marked a turning point with the development of Pleconaril, a 1,2,5-oxadiazole-containing antiviral that progressed to Phase III trials for enterovirus infections by inhibiting viral capsid binding [3].
Table 1: Comparative Analysis of Oxadiazole Isomers in Drug Development
Isomer | Aromaticity | Key Therapeutic Applications | Notable Drugs |
---|---|---|---|
1,2,5-Oxadiazole | Low (conjugated diene behavior) | Antivirals, Energetic materials | Pleconaril, Fasiplon |
1,2,4-Oxadiazole | Moderate | CNS disorders, Oncology | Oxolamine, Ataluren |
1,3,4-Oxadiazole | High | Antibacterials, Anticonvulsants | Butalamine, Tiodazosin |
1,2,3-Oxadiazole | Unstable (tautomerizes) | Limited (research compounds) | - |
A significant milestone emerged in 2011 with the isolation of phidianidines A and B from marine mollusks—the first naturally occurring 1,2,4-oxadiazoles displaying potent bioactivity [3] [6]. Though not 1,2,5-derivatives, their discovery stimulated synthetic interest in oxadiazole optimization. Contemporary research focuses on leveraging the bioisosteric properties of 1,2,5-oxadiazoles to replace labile ester groups, as exemplified in the development of kinase inhibitors where the ring mimics carboxylate binding motifs while resisting enzymatic hydrolysis [6]. The methyl substitution at the 4-position in 1-(4-Methyl-1,2,5-oxadiazol-3-yl)piperazine hydrochloride further enhances lipophilicity, potentially improving blood-brain barrier penetration for CNS targets [3].
Piperazine’s distinctive diamine architecture—featuring two basic nitrogen atoms separated by a flexible ethylene bridge—confers unparalleled versatility in drug-receptor interactions. Statistical analyses reveal that piperazine appears in >20% of approved small-molecule drugs, spanning antidepressants, antipsychotics, antivirals, and antimicrobials [7]. The scaffold’s protonation state modulates molecular conformation: at physiological pH, monoprotonation generates a flexible "U-shaped" configuration ideal for engaging complementary acidic residues in binding pockets, while diprotonation enhances water solubility through salt formation [7].
Table 2: Therapeutic Applications of Piperazine-Containing Drugs
Therapeutic Area | Drug Examples | Key Pharmacological Actions | Structural Role of Piperazine |
---|---|---|---|
Antipsychotics | Aripiprazole, Quetiapine | Dopamine D₂ receptor modulation | Conformational spacer for receptor engagement |
Antivirals | Indinavir, Bedaquiline | HIV protease inhibition, Mycobacterial ATP synthase inhibition | Solubility enhancer via salt formation |
Antidepressants | Trifluoperazine, Fluphenazine | Serotonin reuptake inhibition | Bioavailability modulator |
Antibacterials | Ciprofloxacin derivatives | DNA gyrase inhibition | Efflux pump evasion |
In 1-(4-Methyl-1,2,5-oxadiazol-3-yl)piperazine hydrochloride, the piperazine moiety serves dual functions:
The molecular hybridization of 1,2,5-oxadiazole and piperazine addresses three critical challenges in CNS drug development: metabolic instability, limited blood-brain barrier (BBB) permeability, and insufficient target engagement breadth. The 1,2,5-oxadiazole ring confers metabolic resistance by replacing hydrolytically labile amide bonds, as demonstrated in comparative studies where oxadiazole analogs exhibited >3-fold longer hepatic microsomal half-lives than their carbonyl-containing counterparts [3] [6]. Concurrently, the piperazine moiety enhances brain exposure through active transport mechanisms, as verified by PAMPA-BBB models showing a 4.7-fold increase in permeability coefficients (Pe = 12.7 × 10⁻⁶ cm/s) compared to non-piperazine analogs [4] [7].
A compelling case study exists in Alzheimer’s therapeutics: Hybrid compounds featuring 1,3,4-oxadiazole-piperazine conjugates (e.g., compound 5AD from recent research) exhibited multi-target engagement, simultaneously inhibiting acetylcholinesterase (hAChE IC₅₀ = 0.103 ± 0.0172 μM) and β-secretase (hBACE-1 IC₅₀ = 1.342 ± 0.078 μM) while reducing amyloid-β aggregation [4]. Though based on a different oxadiazole isomer, this exemplifies the pharmacodynamic synergism achievable through hybridization. For 1-(4-Methyl-1,2,5-oxadiazol-3-yl)piperazine hydrochloride, the compact 1,2,5-oxadiazole ring may offer steric advantages in kinase binding pockets, as suggested by docking studies of analogous structures with cyclin-dependent kinases (CDK2) showing improved hydrophobic contact density [3].
The physicochemical optimization achieved through hybridization is quantifiable:
\log P_{\text{hybrid}} = 1.92 \quad (\text{Optimal for CNS penetration})
\text{TPSA} = 45.7 Ų \quad (\text{Balances membrane permeation and solubility})
These properties stem from the methyl-oxadiazole’s moderate lipophilicity (π = 0.39) counterbalanced by piperazine’s polarity, creating an optimal biopharmaceutical profile absent in either scaffold alone [3] [7].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2